Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 192869-37-7
VCID: VC16842225
InChI: InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3
SMILES:
Molecular Formula: C10H7Cl2IN2O2
Molecular Weight: 384.98 g/mol

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-

CAS No.: 192869-37-7

Cat. No.: VC16842225

Molecular Formula: C10H7Cl2IN2O2

Molecular Weight: 384.98 g/mol

* For research use only. Not for human or veterinary use.

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- - 192869-37-7

Specification

CAS No. 192869-37-7
Molecular Formula C10H7Cl2IN2O2
Molecular Weight 384.98 g/mol
IUPAC Name 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline
Standard InChI InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3
Standard InChI Key PUVAFESVBNPKFV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of quinazoline consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. In 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline, substitutions occur at positions 2, 4 (chlorine), 5 (iodine), and 6,7 (methoxy groups). This arrangement creates a sterically congested and electronically diverse scaffold. The molecular formula is inferred as C10_{10}H7_7Cl2_2IN2_2O2_2, derived by replacing the 5-methyl group in the analog 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline (C11_{11}H10_{10}Cl2_2N2_2O2_2) with an iodine atom .

Key Structural Features:

  • Halogenation: Chlorine atoms at positions 2 and 4 enhance electrophilicity, facilitating nucleophilic substitution reactions. Iodine at position 5 introduces steric bulk and potential for halogen bonding .

  • Methoxy Groups: The 6,7-dimethoxy substituents contribute to solubility and influence electronic distribution via electron-donating effects .

Spectroscopic and Physical Properties

While direct data for the title compound are unavailable, analogs provide benchmarks:

  • Mass Spectrometry: The base quinazoline scaffold (m/z 146) typically fragments to lose substituents like Cl (m/z 111) and I (m/z 127) .

  • NMR: In 2,4-dichloro-6,7-dimethoxyquinazoline, aromatic protons resonate at δ 7.4–8.1 ppm, while methoxy groups appear near δ 3.9–4.1 ppm . The iodine atom’s deshielding effect may shift adjacent protons upfield.

Synthesis and Derivitization

Synthetic Routes

The synthesis of halogenated quinazolines generally proceeds via cyclization of anthranilic acid derivatives followed by sequential halogenation. For 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline, a plausible pathway involves:

  • Core Formation: Condensation of 3,4-dimethoxyanthranilic acid with formamide yields 6,7-dimethoxyquinazolin-4(3H)-one .

  • Chlorination: Treatment with phosphorus oxychloride (POCl3_3) introduces chlorine at positions 2 and 4 .

  • Iodination: Electrophilic iodination at position 5 using N-iodosuccinimide (NIS) under acidic conditions .

Challenges:

  • Regioselectivity: Ensuring iodination at position 5 requires directing groups or protective strategies.

  • Stability: Iodine’s susceptibility to photodegradation necessitates inert reaction conditions .

Structural Analog Comparison

The table below contrasts 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline with related compounds:

CompoundSubstituentsKey Differences
2,4-Dichloro-6,7-dimethoxyquinazoline Cl (2,4), OCH3_3 (6,7)Lacks iodine; simpler synthesis
2,4-Dichloro-5-methyl-6,7-dimethoxyquinazoline Cl (2,4), CH3_3 (5)Methyl vs. iodine steric effects
2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Cl (2), aryl amino (4)Amino group enables conjugation

Biological Activities and Mechanisms

Anti-Inflammatory Effects

2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazolines demonstrate significant COX-2 inhibition (IC50_{50} ~10 μM) . The iodine atom in the title compound could enhance binding affinity via hydrophobic interactions or halogen bonding with enzyme active sites.

Kinase Inhibition

Quinazolines are established kinase inhibitors (e.g., EGFR inhibitors). The iodine substituent’s size may confer selectivity for kinases with larger hydrophobic pockets, such as VEGFR-2 .

Applications in Medicinal Chemistry

Drug Development

  • Radioimaging: Iodine-125/131 isotopes enable radiopharmaceutical applications for tumor targeting .

  • Prodrug Design: The 2,4-dichloro groups serve as leaving groups for prodrug activation via hydrolysis .

Chemical Biology Probes

The compound’s halogenation pattern makes it a candidate for:

  • Photoaffinity Labeling: Iodine participates in radical-based crosslinking.

  • Fragment-Based Drug Discovery: Halogen-enriched fragments aid in hit identification .

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